molecular formula C18H18N4O3S B2981587 N-cyclopentyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide CAS No. 852135-63-8

N-cyclopentyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide

Cat. No. B2981587
CAS RN: 852135-63-8
M. Wt: 370.43
InChI Key: OOPTVJBWVLQFKT-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazoles are a class of heterocyclic compounds that have gained significant attention due to their broad spectrum of important bioactivities . They are frequently used as biological probes in living systems as well as drugs in medicine because their diverse heteroatoms can bind different locations of biological macromolecules .


Synthesis Analysis

A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d] imidazo[2,1-b] thiazoles and N-alkylated 2-aminobenzo[d]oxazoles in green media was developed . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .


Molecular Structure Analysis

The imidazo[2,1-b]thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

The syntheses of benzo[d]imidazo[2,1-b]thiazoles and benzo[d]oxazole derivatives have attracted much attention . A careful literature survey revealed many reports on the designs of heteroannulation reactions of 2-aminobenzothiazoles with α-bromoketones in organic solvents .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including the compound , have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole derivatives have been reported to act as analgesic drug molecules . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals going to the brain or by interfering with the brain’s interpretation of the signals, without producing anesthesia or loss of consciousness.

Anti-inflammatory Activity

Thiazole compounds have been associated with anti-inflammatory effects . Anti-inflammatory drugs make up about half of analgesics, remedying pain by reducing inflammation as opposed to opioids, which affect the central nervous system.

Antimicrobial Activity

Thiazole derivatives have shown antimicrobial properties . Antimicrobial substances offer a defense against harmful microorganisms, including bacteria and fungi.

Antifungal Activity

In addition to their antimicrobial activity, thiazole compounds have been found to have antifungal properties . Antifungal drugs are medications that limit or prevent the growth of yeasts and other fungal organisms.

Antiviral Activity

Thiazole derivatives have demonstrated antiviral activity . Antiviral drugs are a class of medication used specifically for treating viral infections rather than bacterial ones.

Antitumor Activity

Thiazole derivatives have been reported to have antitumor or cytotoxic drug properties . These compounds have the potential to inhibit the growth of tumors and could be used in cancer treatment .

Neuroprotective Activity

Thiazole compounds have been associated with neuroprotective effects . Neuroprotective drugs are medications that protect brain neurons from degeneration and injury. These medications are often used in conditions that affect the nervous system, such as Parkinson’s disease.

Future Directions

The extraordinarily satisfying properties of the benzo[d]imidazo[2,1-b]thiazole-related drugs have motivated organic chemists to set out to synthesize, using simple methodologies, a great number of novel chemotherapeutic agents . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .

properties

IUPAC Name

N-cyclopentyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-11-16(17(23)19-13-6-2-3-7-13)26-18-20-15(10-21(11)18)12-5-4-8-14(9-12)22(24)25/h4-5,8-10,13H,2-3,6-7H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPTVJBWVLQFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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